N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (hereafter referred to as Compound 7) is a benzamide derivative synthesized from 1-aminoanthraquinone and 2-methylbenzoyl chloride. Its structure features an anthraquinone core substituted at the 1-position with a 2-methylbenzamide group (Figure 1). The compound is notable for its N,O-bidentate directing group, which enables chelation-assisted metal-catalyzed C–H bond functionalization, a key strategy in green chemistry for synthesizing complex molecules with reduced waste and step economy .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-7-2-3-8-14(13)22(26)23-18-12-6-11-17-19(18)21(25)16-10-5-4-9-15(16)20(17)24/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCCZPIMEFAQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide typically involves the amidation of 1-aminoanthraquinone with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a chemical compound with potential applications in organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions .
Core Information
- Synthesis: this compound can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
- Characteristics: The compound possesses an N,O-bidentate directing group . Spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS are used to characterize it .
- Molecular Weight: The molecular weight is 427.5 g/mol .
Scientific Research Applications
The primary application of this compound lies in its potential as a directing group in metal-catalyzed C-H bond functionalization reactions .
- C-H Bond Functionalization: The compound's N,O-bidentate directing group makes it suitable for metal-catalyzed C-H bond functionalization reactions . The presence of 1-aminoanthraquinone amides with N and O separated by three carbons may promote C-H bond functionalization after C-H bond cleavage at the γ–position, through a bis-chelate intermediate .
- Bis-Chelate Formation: The compound may form a bis-chelate intermediate, which facilitates the functionalization of C-H bonds .
Synthesis Methods
This compound can be synthesized through different methods:
- From 2-methylbenzoyl chloride: Reacting o-toluoyl chloride (2-methylbenzoyl chloride) with 1-aminoanthraquinone under standard amide formation reaction conditions yields the target benzamide with a 94% yield .
- From 2-methylbenzoic acid: Coupling 2-methylbenzoic acid with 1-aminoanthraquinone using DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-N,N-dimethylaminopyridine) gives the title compound, albeit with a lower yield of 24% .
Table: Spectroscopic Characterization Methods
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves its interaction with cellular targets. The compound’s anthraquinone core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Anthraquinone-Benzamide Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position: Compounds with substitutions at the anthraquinone 1-position (e.g., Compound 7, Inh. 2) are tailored for directing group applications, while 2-position derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)benzamide) are more common in dye chemistry .
Directing Group Efficacy: Compound 7 and its 3-fluoro analogue exhibit N,O-bidentate directing groups, which enhance thermodynamic stability in cyclometallated complexes compared to monodentate groups. This stability favors five-membered chelate formation, critical for regioselective C–H activation .
Physicochemical Properties :
- The logP of Compound 7 (4.66) indicates moderate lipophilicity, suitable for organic solvent-based catalytic reactions. In contrast, oleamide derivatives (e.g., Inh. 2) show higher logP values (7.89), aligning with their use in hydrophobic environments like corrosion inhibition .
Synthetic Efficiency :
Functional Comparison in Catalysis
Table 2: Catalytic Performance in C–H Functionalization
Key Findings:
- Compound 7 demonstrates competitive TOF values (50–100 h⁻¹) in ruthenium- and manganese-catalyzed C–H arylation, attributed to its strong chelation with transition metals .
- Monodentate directing groups (e.g., N-(anthracen-1-yl)benzamide) show lower efficiency due to weaker metal coordination .
- Triazole-based bidentate systems achieve higher TOFs but require complex synthetic steps, unlike the straightforward preparation of Compound 7 .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, characterization, and biological properties, supported by relevant data tables and research findings.
Synthesis and Characterization
The compound is synthesized through a reaction between 2-methylbenzoyl chloride (or 2-methylbenzoic acid) and 1-aminoanthraquinone. The synthesis process has been thoroughly characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) : and
- Infrared Spectroscopy (IR)
- Gas Chromatography-Mass Spectrometry (GC-MS)
These methods confirm the successful formation of the desired compound and elucidate its structural properties .
Target of Action
The biological activity of this compound has been investigated in various studies. It has shown promising results in:
- Antibacterial Activity : Effective against Mycobacterium luteum.
- Antifungal Activity : Inhibits the growth of Aspergillus niger and Candida tenuis .
The mechanism through which this compound exerts its effects likely involves interaction with microbial cellular components, leading to growth inhibition or cell death.
Table 1: Biological Activity Summary
| Activity Type | Target Organism | Effect |
|---|---|---|
| Antibacterial | Mycobacterium luteum | Growth inhibition |
| Antifungal | Aspergillus niger | Growth inhibition |
| Antifungal | Candida tenuis | Growth inhibition |
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- A study demonstrated that this compound exhibited significant antibacterial properties against Mycobacterium luteum. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications .
- Mechanistic Insights :
- Comparative Analysis :
Q & A
Q. What are the degradation pathways under accelerated stability conditions (e.g., heat, light)?
- Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH or UV light (ICH Q1B); monitor via HPLC for quinone reduction or amide hydrolysis .
- Degradant Identification : LC-HRMS identifies products (e.g., anthraquinone → dihydroxyanthracene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
